molecular formula C20H15ClO3 B6411649 3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95% CAS No. 1261938-29-7

3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6411649
CAS RN: 1261938-29-7
M. Wt: 338.8 g/mol
InChI Key: JARAOQYYLZGCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid (also known as 2-benzyloxy-4-chlorobenzoic acid) is a synthetic organic compound that has been used for a variety of scientific research applications. It is a white crystalline solid with a molecular formula of C14H11ClO3 and a molecular weight of 264.7 g/mol. It is soluble in water, ethanol, and other organic solvents, and has a melting point of 140-143°C. In addition, it has a high degree of purity, with 95% of the material being the active ingredient. This compound has been used in a variety of studies, including those related to synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of biologically active compounds, such as antifungal agents, anti-inflammatory agents, and anticancer agents. In addition, it has been used in the synthesis of various heterocyclic compounds, such as pyridines, thiophenes, and quinolines. Furthermore, it has been used in the synthesis of a variety of pharmaceuticals, such as anti-HIV drugs and antidiabetic agents.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid is not completely understood. However, it is believed that the compound acts as a pro-drug, which is converted to an active form in the body. This active form then binds to specific receptors in the body, resulting in the desired biological effects. In addition, the compound has been shown to possess anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid have been studied in a variety of organisms. In vitro studies have shown that the compound has anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have anti-HIV activity, as well as antidiabetic and antifungal properties. In vivo studies have demonstrated that the compound can reduce inflammation in mice, as well as reduce the growth of cancer cells in rats.

Advantages and Limitations for Lab Experiments

The use of 3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it has a high degree of purity. In addition, it is soluble in a variety of solvents, making it easy to work with. However, there are also some limitations to consider. The compound is unstable in the presence of light and air, and it is also sensitive to temperature. In addition, it is not soluble in aqueous solutions, making it difficult to use in certain experiments.

Future Directions

The potential applications of 3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid are vast and varied. In the future, the compound could be used in the development of new drugs, as well as in the synthesis of novel compounds with biological activity. In addition, it could be used in the synthesis of materials for use in medical devices, such as implants and prostheses. Furthermore, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography. Finally, it could be used in the synthesis of nanomaterials for use in a variety of applications.

Synthesis Methods

The synthesis of 3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid involves the reaction of benzyl chloride and 2-hydroxybenzoic acid in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a solvent, such as ethyl acetate, and the product is then isolated and purified by recrystallization. This method has been used to produce the compound in high yields and with a high degree of purity.

properties

IUPAC Name

4-chloro-3-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO3/c21-18-11-10-15(20(22)23)12-17(18)16-8-4-5-9-19(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARAOQYYLZGCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692207
Record name 2'-(Benzyloxy)-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzyloxyphenyl)-4-chlorobenzoic acid

CAS RN

1261938-29-7
Record name 2'-(Benzyloxy)-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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